![molecular formula C10H5F3N4O B2790118 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol CAS No. 91895-67-9](/img/structure/B2790118.png)

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

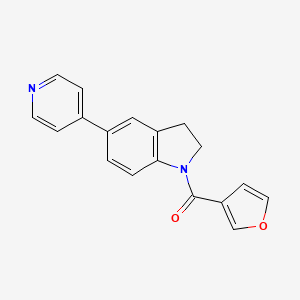

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

作用机制

Target of Action

The primary targets of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the A2B adenosine receptor . VEGFR-2 is critically involved in cancer angiogenesis , while the A2B receptor has been correlated with anticancer activity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, effectively suppressing tumor growth . As for the A2B receptor, it acts as an antagonist, potentially aiding in the development of new chemotherapeutic agents .

Biochemical Pathways

The inhibition of VEGFR-2 disrupts the angiogenesis process, which involves the sprouting of new blood vessels from pre-existing ones . This is a critical process that affects the development and growth of cancerous cells . On the other hand, antagonism of the A2B receptor may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, subsequently affecting angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival protein Bcl-2 . These changes can lead to increased apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

生化分析

Biochemical Properties

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has been shown to interact with various biomolecules. It has been synthesized as a potential antiviral and antimicrobial agent . The compound exhibits cytotoxicity at certain concentrations and shows promising antiviral activity . It is also known to intercalate DNA, which is a key interaction in its anticancer activities .

Cellular Effects

The compound has demonstrated significant effects on various types of cells. It has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the A2B receptor, a target for new chemotherapeutic agents . The compound’s anticancer activities are also attributed to its ability to intercalate DNA .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific data on this compound’s dosage effects are limited, it is known that the compound exhibits cytotoxicity at certain concentrations .

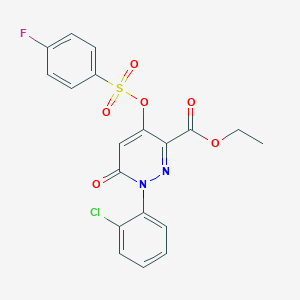

准备方法

The synthesis of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to produce 1,4-dihydroquinoxaline-2,3-dione.

Intermediate Formation: The intermediate is then heated with thionyl chloride in dichloroethane to form 2,3-dichloroquinoxaline.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has a wide range of scientific research applications:

相似化合物的比较

1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is unique compared to other similar compounds due to its trifluoromethyl group, which enhances its biological activity and chemical stability. Similar compounds include:

1,2,4-Triazolo[4,3-a]quinoxaline: Lacks the trifluoromethyl group but shares similar structural features.

1,2,4-Triazolo[4,3-c]quinazoline: Another heterocyclic compound with comparable anticancer activity.

1-(8-chloro-1-trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline: A derivative with a chloro substituent, exhibiting similar biological activities.

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

属性

IUPAC Name |

1-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4O/c11-10(12,13)9-16-15-7-8(18)14-5-3-1-2-4-6(5)17(7)9/h1-4H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXUNLNBAAWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2790036.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)

![methyl 4-[2-(4-benzoylbenzamido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)